5-(Acetamidomethyl)-2-methylfuran-3-carboxylic acid
Description
5-(Acetamidomethyl)-2-methylfuran-3-carboxylic acid is a heterocyclic compound featuring a furan core substituted with a methyl group at position 2, a carboxylic acid at position 3, and an acetamidomethyl group at position 3. This structure positions it within a broader class of aryl furans known for their utility in medicinal chemistry, particularly as enzyme inhibitors and pharmacophores.
Properties
Molecular Formula |
C9H11NO4 |
|---|---|
Molecular Weight |
197.19 g/mol |
IUPAC Name |
5-(acetamidomethyl)-2-methylfuran-3-carboxylic acid |
InChI |
InChI=1S/C9H11NO4/c1-5-8(9(12)13)3-7(14-5)4-10-6(2)11/h3H,4H2,1-2H3,(H,10,11)(H,12,13) |
InChI Key |
BTJKAZJYBCMCMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(O1)CNC(=O)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Acetamidomethyl)-2-methylfuran-3-carboxylic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Acetamidomethyl Group: This step can be achieved through the reaction of the furan derivative with acetamidomethyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
5-(Acetamidomethyl)-2-methylfuran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form corresponding carboxylic acids.
Reduction: Reduction reactions can be used to modify the functional groups attached to the furan ring.
Substitution: The acetamidomethyl group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogenating agents or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield carboxylic acids, while reduction can lead to alcohols or alkanes.
Scientific Research Applications
5-(Acetamidomethyl)-2-methylfuran-3-carboxylic acid has several applications in scientific research:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: It can be used in the synthesis of polymers and other materials with specific properties
Mechanism of Action
The mechanism by which 5-(Acetamidomethyl)-2-methylfuran-3-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The furan ring and the acetamidomethyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s activity and specificity .
Comparison with Similar Compounds
Key Structural and Functional Differences
- Substituent Effects on Enzyme Inhibition: Indole vs. Carboxylic Acid Position: Derivatives with carboxylic acid at position 3 (common to all compounds listed) maintain consistent hydrogen-bonding interactions, but substituent variations at position 5 dictate target specificity.
Electronic and Physicochemical Properties :
- Acetamidomethyl vs. Methanesulfonamidomethyl : The acetamidomethyl group (electron-donating) may enhance hydrogen bonding, whereas the sulfonamide group (electron-withdrawing) could increase acidity and alter binding kinetics .
- Dihydroxypyrrolidine Substituent : The hydroxyl groups in 's compound enable selective glycosidase inhibition via polar interactions absent in the acetamidomethyl analog .
Biological Activity
5-(Acetamidomethyl)-2-methylfuran-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, and enzyme inhibitory activities, through a review of recent studies and findings.
Chemical Structure and Synthesis
The compound features a furan ring with an acetamidomethyl group and a carboxylic acid moiety. Its synthesis has been explored through various methods, including lipase-catalyzed reactions, which have shown promise in producing derivatives with high selectivity and yield .
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Antibacterial Activity
Recent studies indicate that derivatives of this compound exhibit significant antibacterial properties. For example, compounds structurally related to this compound have been tested against a range of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values reported suggest potent activity, often surpassing traditional antibiotics like ampicillin .
| Compound | MIC (mg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 0.004 - 0.03 | Enterobacter cloacae |
| Related compound | 0.008 | E. coli |
Antifungal Activity
In addition to antibacterial effects, the compound has demonstrated antifungal activity. Studies have shown that certain derivatives possess MIC values in the range of 0.004 - 0.06 mg/mL against various fungal strains, indicating their potential as antifungal agents .
Enzyme Inhibition
The compound also exhibits enzyme inhibitory activity, particularly against xanthine oxidase, which is relevant for conditions like gout. Research highlights that certain derivatives show moderate to high inhibition rates compared to established inhibitors such as febuxostat .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Modifications at specific positions on the furan ring and variations in substituent groups significantly affect antibacterial and antifungal activities.
Key Findings:
- Aliphatic vs. Aromatic Substituents : Smaller aliphatic groups tend to enhance activity compared to larger aromatic substituents, which may hinder penetration through bacterial membranes .
- Functional Group Influence : The presence of acylaminomethyl moieties has been linked to improved antibacterial properties, suggesting that this functional group plays a critical role in the mechanism of action.
Case Studies
Several case studies have documented the biological activities of derivatives based on the core structure of this compound:
- Study on Antimicrobial Resistance : A study evaluated the efficacy of synthesized derivatives against multidrug-resistant bacterial strains, revealing that some compounds maintained effectiveness even against resistant strains .
- Enzyme Inhibition Assay : Another study focused on the xanthine oxidase inhibitory activity of related compounds, establishing IC50 values that indicate their potential therapeutic applications in treating hyperuricemia .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
